molecular formula C17H24ClN3O2 B235544 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

Cat. No. B235544
M. Wt: 337.8 g/mol
InChI Key: MMFJARGBGBBVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets involved in cell signaling pathways. This leads to the inhibition of cell growth and survival, and ultimately, tumor cell death. This compound has also been shown to inhibit the activation of several other enzymes involved in cancer cell signaling pathways, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. This compound is metabolized by the liver and excreted primarily in the feces.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide is that it has shown efficacy in a broad range of cancer types, making it a promising candidate for further preclinical and clinical development. However, one limitation is that it may have off-target effects on other enzymes involved in cell signaling pathways, which could lead to unwanted side effects. Additionally, this compound has not yet been tested in humans, so its safety and efficacy in clinical trials remain to be determined.

Future Directions

For N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide research include further preclinical studies to better understand its mechanism of action and potential off-target effects. Clinical trials will be necessary to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Additionally, this compound may be tested in combination with other cancer treatments to determine whether it can enhance their efficacy. Finally, this compound may be modified to improve its pharmacokinetic properties and reduce the risk of side effects.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-acetylpiperazine to form N-(4-acetylpiperazin-1-yl)-3-chloro-2,2-dimethylpropanamide. This intermediate is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of a base to form this compound. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through various purification techniques.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has shown potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the signaling pathways that regulate cell growth and survival. In preclinical studies, this compound has been shown to induce tumor cell death and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H24ClN3O2/c1-12(22)20-8-10-21(11-9-20)15-13(18)6-5-7-14(15)19-16(23)17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,23)

InChI Key

MMFJARGBGBBVCW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.